
2,5-Dioxopyrrolidin-1-yl 4-((2-((2-(2-(4-(2,6-dioxo-1,3-dipropyl-2,3,6,9-tetrahydro-1H-purin-8-yl)phenoxy)acetamido)ethyl)amino)ethyl)disulfanyl)-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dioxopyrrolidin-1-yl 4-((2-((2-(2-(4-(2,6-dioxo-1,3-dipropyl-2,3,6,9-tetrahydro-1H-purin-8-yl)phenoxy)acetamido)ethyl)amino)ethyl)disulfanyl)-4-oxobutanoate is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including disulfide, amide, and ester groups, which contribute to its reactivity and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-((2-((2-(2-(4-(2,6-dioxo-1,3-dipropyl-2,3,6,9-tetrahydro-1H-purin-8-yl)phenoxy)acetamido)ethyl)amino)ethyl)disulfanyl)-4-oxobutanoate typically involves multiple steps:
Formation of the disulfide bond: This step involves the reaction of two thiol-containing intermediates under oxidative conditions to form the disulfide linkage.
Amide bond formation: The amide bonds are formed through the reaction of carboxylic acid derivatives with amines, often using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).
Esterification: The ester group is introduced through the reaction of carboxylic acids with alcohols in the presence of acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to achieve these goals.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The disulfide bond in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions, where nucleophiles replace the leaving groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are typical reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,5-Dioxopyrrolidin-1-yl 4-((2-((2-(2-(4-(2,6-dioxo-1,3-dipropyl-2,3,6,9-tetrahydro-1H-purin-8-yl)phenoxy)acetamido)ethyl)amino)ethyl)disulfanyl)-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of protein-protein interactions due to its ability to form disulfide bonds.
Medicine: Investigated for its potential as a drug delivery agent, particularly in targeting specific cells or tissues.
Industry: Utilized in the development of advanced materials with specific properties, such as increased stability or reactivity.
Mecanismo De Acción
The compound exerts its effects through several mechanisms:
Disulfide Bond Formation: The disulfide bond can form reversible covalent linkages with thiol groups in proteins, affecting their structure and function.
Amide and Ester Bonds: These bonds can undergo hydrolysis, releasing active intermediates that interact with biological targets.
Molecular Targets and Pathways: The compound may target specific proteins or enzymes, modulating their activity and influencing cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
Glutathione Disulfide: Contains a disulfide bond and is involved in redox reactions in cells.
N,N’-Diacetylcystine: Another disulfide-containing compound with applications in biochemistry.
N-Succinimidyl 3-(2-pyridyldithio)propionate: Used in protein cross-linking studies.
Uniqueness
2,5-Dioxopyrrolidin-1-yl 4-((2-((2-(2-(4-(2,6-dioxo-1,3-dipropyl-2,3,6,9-tetrahydro-1H-purin-8-yl)phenoxy)acetamido)ethyl)amino)ethyl)disulfanyl)-4-oxobutanoate is unique due to its combination of functional groups, which confer a wide range of reactivity and potential applications. Its ability to form reversible disulfide bonds makes it particularly valuable in the study of redox biology and protein interactions.
Propiedades
Fórmula molecular |
C31H39N7O9S2 |
|---|---|
Peso molecular |
717.8 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 4-[2-[2-[[2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetyl]amino]ethylamino]ethyldisulfanyl]-4-oxobutanoate |
InChI |
InChI=1S/C31H39N7O9S2/c1-3-16-36-29-27(30(44)37(17-4-2)31(36)45)34-28(35-29)20-5-7-21(8-6-20)46-19-22(39)33-14-13-32-15-18-48-49-26(43)12-11-25(42)47-38-23(40)9-10-24(38)41/h5-8,32H,3-4,9-19H2,1-2H3,(H,33,39)(H,34,35) |
Clave InChI |
BCDTTXGAJHVPDS-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)NCCNCCSSC(=O)CCC(=O)ON4C(=O)CCC4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


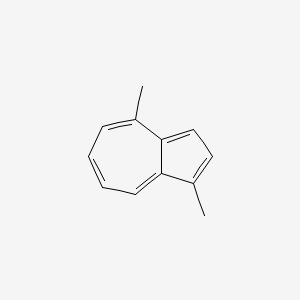
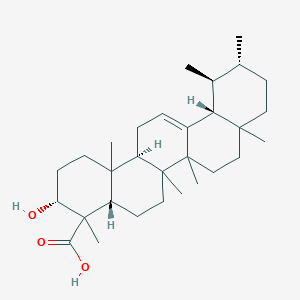
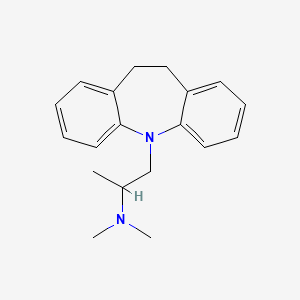



![Benzenamine, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B14753611.png)
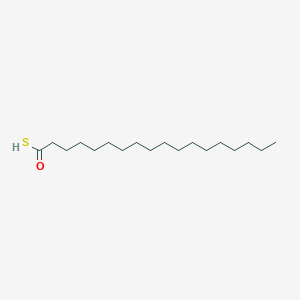
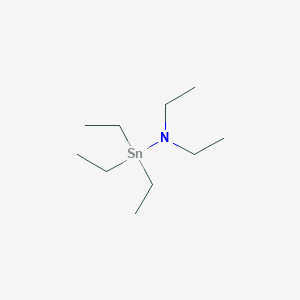
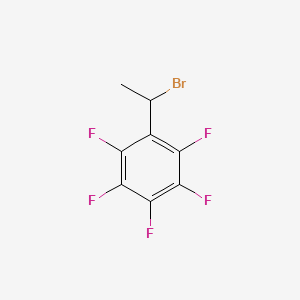
![3-{4-[2-(5-Benzoyl-indol-1-yl)ethoxy]phenyl}-2-ethoxy-propanoic acid](/img/structure/B14753653.png)
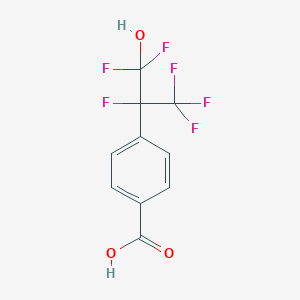
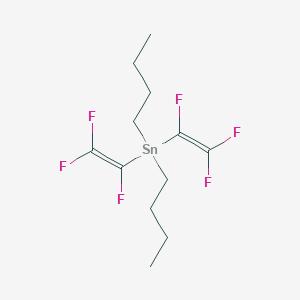
![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B14753675.png)
